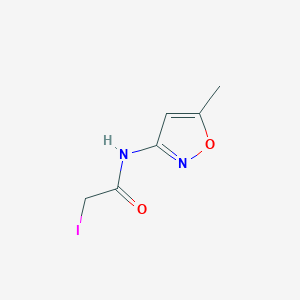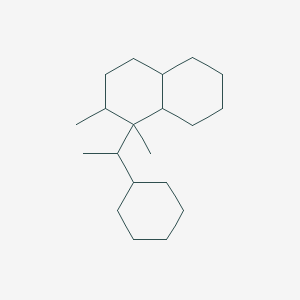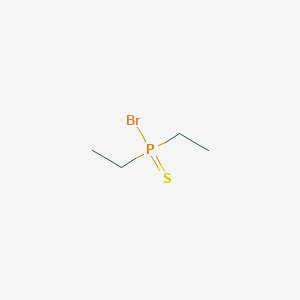
Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a nitrogen atom within a ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- typically involves multiple steps. One common method involves the reaction of 1H-pyrazolo[3,4-b]pyridine derivatives with appropriate reagents under controlled conditions. For instance, the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in ethanol at room temperature has been reported to yield good results .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
科学的研究の応用
Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indazole derivatives: These compounds also have a nitrogen-containing ring structure and are known for their diverse pharmacological properties.
Uniqueness
Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of pyrazolo[3,4-b]pyridine and indazole moieties makes it a versatile compound for various applications.
特性
CAS番号 |
1034474-35-5 |
|---|---|
分子式 |
C21H13Cl2N7O |
分子量 |
450.3 g/mol |
IUPAC名 |
3-[1-[(6-amino-2H-pyrazolo[3,4-b]pyridin-3-yl)methyl]-5-chloroindazol-4-yl]oxy-5-chlorobenzonitrile |
InChI |
InChI=1S/C21H13Cl2N7O/c22-12-5-11(8-24)6-13(7-12)31-20-15-9-26-30(18(15)3-2-16(20)23)10-17-14-1-4-19(25)27-21(14)29-28-17/h1-7,9H,10H2,(H3,25,27,28,29) |
InChIキー |
RUEZUQUJOIHYNQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=NNC(=C21)CN3C4=C(C=N3)C(=C(C=C4)Cl)OC5=CC(=CC(=C5)C#N)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate](/img/structure/B14132224.png)
![Ethyl [(2-Bromophenyl)thio]acetate](/img/structure/B14132228.png)

![Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate](/img/structure/B14132240.png)

![1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B14132253.png)
![1-{[2-(4-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14132254.png)
![trideuteriomethyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(trideuteriomethoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate](/img/structure/B14132262.png)





